(3R)-3-(4-bromophenyl)piperidine
Overview
Description
“(3R)-3-(4-bromophenyl)piperidine” is a chemical compound with the molecular formula C11H14BrN . It is a compound of interest in various fields of research .
Molecular Structure Analysis
The molecular structure of “this compound” is determined by its molecular formula, C11H14BrN . The exact structure is not provided in the search results.Chemical Reactions Analysis
The chemical reactions involving “this compound” are determined by its chemical structure . The specific reactions it undergoes are not detailed in the search results.Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 240.14 . Its boiling point and density are predicted to be 310.9±35.0 °C and 1.313±0.06 g/cm3, respectively .Scientific Research Applications
Chiral Resolution and Simulation Studies
Chiral resolution and simulation studies of closely related compounds have shown significant advancements in understanding the chiral recognition mechanisms, such as the use of Chiralpak IA columns for enantiomeric resolution. These methods are crucial for studying compounds like (3R)-3-(4-bromophenyl)piperidine, as they rely on hydrogen bonding and π–π interactions for chiral separation, which is essential for pharmaceutical applications and research into stereoisomer effects on biological activity (Ali et al., 2016).
Development of Opioid Antagonists
Research into the structure-activity relationship within N-substituted-trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines has led to the discovery of potent, peripherally selective opioid antagonists. These compounds show promise for treating gastrointestinal motility disorders by selectively targeting peripheral receptors without affecting central opioid receptors, indicating potential applications for this compound derivatives (Zimmerman et al., 1994).
Thionation Reactions
The use of P4S10-pyridine complex in solvents like acetonitrile for thionation reactions represents an area where derivatives of this compound could be utilized. Such reactions are vital for synthesizing sulfur-containing pharmaceuticals and research chemicals, showcasing the broad applicability of piperidine derivatives in synthetic chemistry (Bergman et al., 2011).
Muscarinic M(3) Receptor Antagonists
The development of (2R)-2-[(1R)-3, 3-difluorocyclopentyl]-2-hydroxy-2-phenylacetamides as muscarinic M(3) receptor antagonists for treating urinary tract disorders, irritable bowel syndrome, and respiratory disorders underscores the potential for this compound analogs in creating selective receptor antagonists. These compounds offer insights into designing molecules with improved selectivity and metabolic stability for therapeutic use (Mitsuya et al., 2000).
CCR5 Receptor Antagonists for HIV Treatment
Derivatives similar to this compound have been explored as CCR5 receptor antagonists, offering a new avenue for HIV-1 treatment. The development of compounds with excellent antiviral activity in vitro and favorable pharmacokinetic profiles in animal models demonstrates the potential of piperidine derivatives in antiviral therapy (Palani et al., 2002).
Properties
IUPAC Name |
(3R)-3-(4-bromophenyl)piperidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrN/c12-11-5-3-9(4-6-11)10-2-1-7-13-8-10/h3-6,10,13H,1-2,7-8H2/t10-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZTZMTODFHPUHI-JTQLQIEISA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C2=CC=C(C=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](CNC1)C2=CC=C(C=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrN | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Synthesis routes and methods III
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